2-Ethylhexyl acrylate

Description

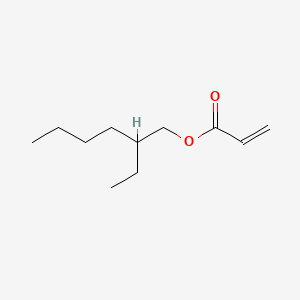

This compound is an enoate ester.

Structure

3D Structure

Properties

IUPAC Name |

2-ethylhexyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-4-7-8-10(5-2)9-13-11(12)6-3/h6,10H,3-5,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXQRTZXKQZDDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2, Array | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-77-4 | |

| Record name | Poly(2-ethylhexyl acrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9025297 | |

| Record name | 2-Ethylhexyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-ethylhexyl acrylate appears as a clear colorless liquid with a pleasant odor. Less dense than water and insoluble in water. Vapors heavier than air. Flash point 180 °F. Used in making of paints and plastics., Liquid, Colorless liquid with a pleasant odor; [HSDB] Pale yellow liquid with a pleasant odor; [NTP], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear liquid with a pleasant odor. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1329 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/826 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

417 to 424 °F at 760 mmHg (NTP, 1992), 214-218 °C, Boiling point: 130 °C @ 50 mm Hg; conversion factor: 1 ppm = 7.52 mg/cu cm, 213.5 °C, 417-424 °F | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/826 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

180 °F (NTP, 1992), 180 °F (82 °C) (open cup), 86 °C (closed cup), 82 °C o.c., 180 °F | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/826 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), 100 mg/l @ 25 °C, Solubility in water: none | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.885 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.880 g/cu cm at 25 °C, Relative density (water = 1): 0.89, 0.885 | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/826 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

6.35 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.35 (Air= 1), Relative vapor density (air = 1): 6.35, 6.35 | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/826 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.01 mmHg at 68 °F (NTP, 1992), 0.17 [mmHg], 0.178 mm Hg @ 25 °C /Extrapolated/, Vapor pressure, Pa at 20 °C: 19, 0.01 mmHg | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylhexyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1329 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/826 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Impurities |

ACRYLIC ACID-0.009% BY WT (MAX); 2-ETHYL 4-METHYL PENTYL ACRYLATE-0.4% BY WT (MAX); WATER-0.05% BY WT (MAX) | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

103-11-7, 1322-13-0, 9003-77-4 | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylhexyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylhexyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-ethylhexyl ester, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009003774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HR49R9S6XG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/826 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-130 °F (NTP, 1992), -90 °C, -130 °F | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/826 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

2-Ethylhexyl acrylate chemical structure and properties

An In-depth Technical Guide to 2-Ethylhexyl Acrylate: Structure, Properties, and Applications

Introduction

This compound (2-EHA) is an essential acrylate monomer utilized extensively in the chemical industry for the synthesis of a wide array of polymers. It is the ester of acrylic acid and 2-ethylhexanol.[1] Characterized as a clear, colorless liquid with a distinct sweet or acrid odor, 2-EHA's molecular structure imparts unique and highly desirable properties to the polymers derived from it.[2][3][4] Its branched, eight-carbon alkyl chain provides excellent flexibility, hydrophobicity, and adhesion, making it a critical component in formulations for adhesives, coatings, sealants, and textiles.[5][6]

The homopolymer of 2-EHA, poly(this compound) or PEHA, has a very low glass transition temperature (Tg) of approximately -65°C, which is instrumental in designing soft and tacky materials.[5][6][7] This property, combined with its favorable copolymerization characteristics with other vinyl and acrylic monomers, allows for the precise tailoring of polymer properties to meet the demands of diverse and high-performance applications.[2][5] This guide offers a comprehensive technical overview of 2-EHA, covering its chemical structure, synthesis, physicochemical properties, polymerization behavior, key applications, and safety considerations, intended for researchers and professionals in polymer science and drug development.

Chemical Structure and Synthesis

Molecular Structure

This compound (IUPAC name: 2-ethylhexyl prop-2-enoate) is a C11 branched-chain aliphatic ester with the chemical formula C₁₁H₂₀O₂.[3][8] The structure consists of a reactive acrylate group (C=C-C=O) and a bulky, hydrophobic 2-ethylhexyl group. This combination of a polymerizable vinyl group and a long, branched alkyl chain is the source of its utility. The ethyl branch on the hexyl chain creates steric hindrance, which influences polymerization kinetics and enhances the flexibility and low-temperature performance of the resulting polymers.

Caption: Chemical structure of this compound.

Synthesis

The primary industrial method for producing 2-EHA is the direct acid-catalyzed esterification of acrylic acid with 2-ethylhexanol.[3][9][10][11]

Reaction: CH₂=CHCOOH (Acrylic Acid) + CH₃(CH₂)₃CH(C₂H₅)CH₂OH (2-Ethylhexanol) ⇌ CH₂=CHCOOCH₂(CH(C₂H₅))(CH₂)₃CH₃ (2-EHA) + H₂O

This is a reversible equilibrium reaction. To drive the reaction toward the product side and achieve high yields, water is continuously removed from the reaction mixture, typically through azeotropic distillation.[3][10][12]

Key Components of the Synthesis Process:

-

Catalysts: Strong acids are used as catalysts. Sulfuric acid (H₂SO₄) is common, but others like p-toluenesulfonic acid and sulfonic acid ion-exchange resins are also employed.[9][11]

-

Polymerization Inhibitors: Due to the high reactivity of the acrylate double bond, polymerization inhibitors are crucial to prevent the monomer from polymerizing under the heat of the reaction. Hydroquinone (HQ) or its monomethyl ether (MEHQ) are added for this purpose.[3][9][13]

-

Purification: After the reaction, the crude product mixture contains 2-EHA, unreacted starting materials, the catalyst, and byproducts. The purification process involves neutralizing and washing out the acid catalyst, followed by fractional distillation to separate the high-purity 2-EHA from other components.[10][11]

Caption: Industrial synthesis workflow for this compound.

Physicochemical Properties

The physical and chemical properties of 2-EHA are fundamental to its handling, storage, and performance in polymer synthesis. It is a combustible liquid and must be stored with an inhibitor under air to prevent polymerization.[2][13]

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₀O₂ | [3][4][8] |

| Molecular Weight | 184.28 g/mol | [1][2][3][4] |

| Appearance | Clear, colorless liquid | [1][3][4] |

| Odor | Sweet, pleasant, sometimes described as acrid or musty | [2][3][4] |

| Density | 0.885 g/cm³ at 20-25°C | [2][3] |

| Boiling Point | 215–219 °C at 1013 hPa | [3][14] |

| Melting/Freezing Point | -90 °C | [3][14] |

| Flash Point | 82–92 °C | [2][3] |

| Vapor Pressure | 0.1 - 0.24 hPa at 20-25°C | [14] |

| Water Solubility | Low, approx. 9.6 mg/L at 25°C | [15][14] |

| Octanol-Water Partition Coeff. (Log Kow) | ~4.0 - 4.64 | [15][14] |

| Refractive Index (n20/D) | 1.436 | |

| Viscosity | 1.7 mPa·s at 20°C | |

| Autoignition Temperature | 245–258 °C | [2][3][15] |

Polymerization and Applications

2-EHA readily undergoes polymerization via free-radical mechanisms, which can be initiated by heat, light, or peroxides.[3] This reactivity allows it to be easily incorporated into polymers using various techniques, including emulsion, solution, suspension, and bulk polymerization.[5]

Role in Polymer Design

The defining characteristic that 2-EHA imparts to copolymers is flexibility and softness . This is a direct result of the low glass transition temperature (Tg) of its homopolymer, PEHA, which is around -65°C.[6][7] When copolymerized with "hard" monomers like methyl methacrylate (MMA) or styrene, which have high Tg values, 2-EHA acts as an internal plasticizer. By adjusting the ratio of 2-EHA to hard monomers, polymer chemists can precisely control the final polymer's properties, balancing characteristics like:

-

Adhesion and Tack: Higher 2-EHA content increases tackiness.[5]

-

Hardness and Brittleness: Lower 2-EHA content results in harder, more rigid materials.

-

Low-Temperature Flexibility: The branched alkyl chain prevents crystallization and maintains flexibility at low temperatures.[5][6]

-

Water Resistance: The hydrophobic nature of the 2-ethylhexyl group improves the polymer's resistance to water.[5][6]

Caption: From monomer properties to key industrial applications.

Major Applications

-

Pressure-Sensitive Adhesives (PSAs): This is the largest application for 2-EHA.[9] It is a major component in the formulation of acrylic PSAs used for tapes, labels, and protective films, where its ability to impart tack and peel strength is critical.[9]

-

Paints and Coatings: As a plasticizing co-monomer, 2-EHA is used in latex paints and industrial coatings.[5][9] It enhances film formation, flexibility, and durability, as well as resistance to weathering and chemicals.[5][6]

-

Construction and Sealants: Copolymers containing 2-EHA are used in caulks and sealants, providing the necessary flexibility and adhesion to various substrates.[2][6]

-

Textile and Leather Finishing: In textile and leather treatments, 2-EHA-based polymers act as binders and finishes, improving the feel, durability, and water resistance of the final products.[9][16]

-

Other Uses: Additional applications include printing inks, paper coatings, and as a raw material for chemical synthesis.[5][6][16]

Analytical and Characterization Protocols

Accurate characterization of both the 2-EHA monomer and its polymers is essential for quality control and research.

Protocol: Purity of 2-EHA Monomer via Gas Chromatography (GC)

-

Objective: To determine the purity of 2-EHA and quantify impurities.

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the 2-EHA sample in a suitable solvent like acetone or carbon disulfide.[9]

-

Column: Use a non-polar or mid-polarity capillary column (e.g., DB-5 or equivalent).

-

GC Conditions:

-

Injector Temperature: 250°C.

-

Detector Temperature: 280°C.

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 240°C.

-

Carrier Gas: Helium or Nitrogen.

-

-

Analysis: Inject the sample. Identify the 2-EHA peak based on its retention time, determined from a standard. Calculate purity by the area percent method.

-

-

Causality: The FID is highly sensitive to hydrocarbons, making it ideal for quantifying organic compounds like 2-EHA. The temperature program ensures separation from both more volatile and less volatile impurities.

Protocol: Structural Verification via FT-IR Spectroscopy

-

Objective: To confirm the presence of key functional groups in 2-EHA.

-

Instrumentation: Fourier-Transform Infrared Spectrometer.

-

Methodology:

-

Sample Preparation: Place a drop of liquid 2-EHA between two KBr or NaCl salt plates to create a thin film.

-

Data Acquisition: Record the spectrum, typically from 4000 to 600 cm⁻¹.

-

Analysis: Identify characteristic absorption bands.[17][18]

-

~3100-3000 cm⁻¹: =C-H stretch (vinylic).

-

~2960-2850 cm⁻¹: C-H stretch (aliphatic).

-

~1725 cm⁻¹: C=O stretch (ester carbonyl), a strong, sharp peak.

-

~1637 cm⁻¹: C=C stretch (vinylic).[17]

-

~1180 cm⁻¹: C-O stretch (ester).

-

-

-

Causality: Each functional group absorbs infrared radiation at a characteristic frequency. This technique provides a rapid and definitive fingerprint of the molecule's structure.

Protocol: Structural Elucidation via ¹H NMR Spectroscopy

-

Objective: To provide a detailed map of the proton environment in the 2-EHA molecule.

-

Instrumentation: Nuclear Magnetic Resonance Spectrometer (300 MHz or higher).

-

Methodology:

-

Sample Preparation: Dissolve a small amount of 2-EHA in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

Analysis: Assign chemical shifts (δ) to the different protons.[7]

-

-

Causality: The chemical shift of each proton is determined by its local electronic environment, allowing for unambiguous structural assignment.

Protocol: Molecular Weight of Poly(2-EHA) via Gel Permeation Chromatography (GPC)

-

Objective: To determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) of a PEHA sample.[7]

-

Instrumentation: GPC system with a refractive index (RI) detector.

-

Methodology:

-

Sample Preparation: Dissolve the PEHA polymer in a suitable solvent like Tetrahydrofuran (THF) to a concentration of ~1-2 mg/mL. Filter the solution.

-

GPC Conditions:

-

Mobile Phase: THF.

-

Columns: A set of polystyrene-divinylbenzene columns suitable for the expected molecular weight range.

-

Flow Rate: ~1.0 mL/min.

-

-

Calibration: Calibrate the system using polystyrene standards of known molecular weights.

-

Analysis: Inject the dissolved polymer sample. The GPC separates molecules by their hydrodynamic volume (size in solution). The RI detector measures the concentration of polymer eluting from the columns over time. Compare the elution profile to the calibration curve to calculate Mw, Mn, and PDI.[19][20][21]

-

-

Causality: Larger polymer chains are excluded from the pores of the column packing material and elute faster, while smaller chains penetrate the pores and elute later. This size-based separation allows for the determination of the molecular weight distribution.

Safety, Toxicology, and Environmental Fate

Human Health and Safety

2-EHA is classified as a hazardous substance with the following primary concerns:

-

Skin and Respiratory Irritation: It is irritating to the skin and respiratory system.[14][16][22][23]

-

Skin Sensitization: It may cause an allergic skin reaction upon contact.[14][16][22]

-

Combustibility: It is a combustible liquid and should be kept away from heat and open flames.[15][23]

GHS Hazard Statements:

The International Agency for Research on Cancer (IARC) has classified this compound in Group 3 , meaning it is "not classifiable as to its carcinogenicity to humans".[14][16] In industrial settings, exposure is controlled through closed systems and the use of appropriate personal protective equipment (PPE), including gloves and respiratory protection.[15]

Handling and Storage

Proper handling and storage are critical to maintain the quality of 2-EHA and ensure safety:

-

Inhibitor and Oxygen: 2-EHA must be stored under air, not inert gases, as oxygen is required for the polymerization inhibitor (like MEHQ) to function effectively.[2][13]

-

Temperature: Storage temperature should not exceed 35°C to prevent spontaneous polymerization.[13]

-

Materials: Stainless steel or aluminum tanks are recommended for storage to avoid contamination from corrosion.[13]

Environmental Fate

-

Biodegradability: this compound is considered readily biodegradable.[15][14] In wastewater treatment plants, it is expected to be removed effectively.[22]

-

Bioaccumulation: It has a moderate potential for bioaccumulation, as indicated by its Log Kow value of around 4.0-4.64.[15][14] However, it is not expected to persist or accumulate significantly in the food chain.[14]

-

Mobility: If released to soil, it is expected to have moderate mobility. Volatilization from water and soil surfaces is an important fate process.[15][16]

Conclusion

This compound is a highly versatile and industrially significant monomer. Its unique molecular structure, featuring a reactive acrylate head and a bulky, flexible alkyl tail, makes it an indispensable building block for producing soft, durable, and hydrophobic polymers. The ability to precisely tailor the properties of copolymers by incorporating 2-EHA has led to its widespread use in high-performance applications, from everyday pressure-sensitive tapes to advanced industrial coatings and textiles. A thorough understanding of its synthesis, physicochemical properties, and polymerization behavior, coupled with strict adherence to safety and handling protocols, is essential for leveraging its full potential in scientific research and product development.

References

- 1. This compound | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]

- 2. jamorin.com [jamorin.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C11H20O2 | CID 7636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. gantrade.com [gantrade.com]

- 6. Applications of this compound (2-EHA) - Blog - Henan EME Technology Co.,Ltd [chinafuran.com]

- 7. ias.ac.in [ias.ac.in]

- 8. This compound [webbook.nist.gov]

- 9. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. epluschemical.com [epluschemical.com]

- 11. US6603036B2 - Process for the manufacture of this compound - Google Patents [patents.google.com]

- 12. epluschemical.com [epluschemical.com]

- 13. synthomer.com [synthomer.com]

- 14. arkema.com [arkema.com]

- 15. ashland.com [ashland.com]

- 16. This compound, Toxicological Evaluation and Limit Values for 2-Ethylhexyl acrylate, Propylene carbonate, Quaternary ammonium compounds, Triglycidyl isocyanurate,and Tripropyleneglycol diacrylate [www2.mst.dk]

- 17. scite.ai [scite.ai]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. fluenceanalytics.com [fluenceanalytics.com]

- 21. polymersource.ca [polymersource.ca]

- 22. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 23. download.basf.com [download.basf.com]

2-Ethylhexyl acrylate CAS number and IUPAC name

An In-depth Technical Guide to 2-Ethylhexyl Acrylate (2-EHA)

Introduction

This compound (2-EHA) is a versatile acrylic ester monomer essential in the synthesis of a wide array of polymers. It is a colorless liquid with a characteristically pleasant to slightly acrid odor.[1][2] As a key building block, 2-EHA is prized for its ability to impart flexibility, durability, and hydrophobicity to copolymers.[3] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, applications, and safe handling protocols, tailored for researchers and professionals in chemical synthesis and material science.

The definitive identifiers for this compound are:

Chemical and Physical Properties

2-EHA's utility is rooted in its distinct physicochemical properties, which are summarized below. These characteristics influence its behavior during polymerization and the performance of the final products.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₀O₂ | [1][2][4][5] |

| Molar Mass | 184.28 g/mol | [1][4][7] |

| Appearance | Clear, colorless liquid | [1][2][4] |

| Density | 0.885 g/mL | [1][2] |

| Boiling Point | 215–219 °C | [1][7] |

| Melting Point | -90 °C | [1][8] |

| Flash Point | 82 °C (180 °F) | [1][2] |

| Solubility in Water | 0.01% by weight at 25°C | [9] |

| Homopolymer Glass Transition Temp. (Tg) | -70 °C | [9] |

Synthesis and Manufacturing

The industrial production of 2-EHA is predominantly achieved through the direct esterification of acrylic acid with 2-ethylhexanol.[1][10] This reaction is a classic example of Fischer esterification, driven to completion by the continuous removal of water.

Causality of Experimental Choices:

-

Catalyst: A strong acid, such as sulfuric acid or p-toluenesulfonic acid, is employed to protonate the carbonyl oxygen of acrylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of 2-ethylhexanol.[10][11]

-

Reaction Temperature: The process is typically maintained between 80-120°C.[10] This temperature range provides sufficient thermal energy to overcome the activation energy barrier without promoting significant side reactions or thermal degradation of the acrylate product.[12]

-

Water Removal: Water, a byproduct of the reaction, is continuously removed, often through azeotropic distillation with a solvent like toluene.[1][10] According to Le Chatelier's principle, removing a product shifts the equilibrium towards the formation of more products, thus maximizing the yield of 2-EHA.

-

Polymerization Inhibitor: Acrylates are prone to spontaneous polymerization at elevated temperatures. To ensure stability during synthesis and storage, an inhibitor such as hydroquinone (HQ) or monomethyl ether of hydroquinone (MEHQ) is added.[1][9][11] These inhibitors act as radical scavengers, terminating premature polymer chain growth.

Caption: Workflow for the synthesis of this compound.

Polymerization and Copolymerization

2-EHA readily undergoes free-radical polymerization to form high molecular weight polymers.[3] Its true versatility, however, is realized in copolymerization. By combining 2-EHA with other vinyl and acrylic monomers, polymers with tailored properties can be engineered.

-

Mechanism: The polymerization is initiated by light, heat, or chemical initiators (e.g., peroxides) that generate free radicals.[1] These radicals attack the double bond of the acrylate monomer, initiating a chain reaction that propagates to form long polymer chains.

-

Copolymerization: 2-EHA is a crucial comonomer used to modify the properties of other polymers. For instance:

-

Copolymerization with monomers like methyl methacrylate or styrene can balance hardness and softness.[1]

-

Inclusion of 2-EHA lowers the glass transition temperature (Tg) of the resulting copolymer, enhancing its flexibility at low temperatures.[3]

-

The long, branched ethylhexyl group provides hydrophobicity and water resistance.[3]

-

Caption: Conceptual diagram of 2-EHA copolymerization.

Industrial Applications

The unique properties imparted by 2-EHA make it a cornerstone monomer in several major industries.

-

Adhesives and Sealants: 2-EHA is a primary base monomer for acrylate adhesives, particularly pressure-sensitive adhesives (PSAs).[1] Its inclusion results in a low glass transition temperature and a flexible polymer backbone, which are critical for achieving the desired tack, peel strength, and removability.[3]

-

Paints and Coatings: In paint formulations, 2-EHA copolymers enhance performance by providing excellent low-temperature flexibility, water resistance, and good weatherability.[3] Copolymers of 2-EHA are hydrophobic, which reduces dirt pick-up on exterior coatings.[3]

-

Plastics and Synthetic Resins: The homopolymer of 2-EHA, poly(this compound), serves as a plasticizer for surface coatings and films.[3] It is also used in the production of acrylic rubber and other synthetic resins.[7][9]

-

Other Applications: The versatility of 2-EHA extends to its use in printing inks, non-woven fabrics, textile and paper coatings, and as an additive in lubricant oils and fuels.[3][9] It is also a component in superabsorbent polymers used in hygiene products.[3]

Safety and Handling

Proper handling of 2-EHA is crucial due to its chemical reactivity and potential health effects. It is a combustible liquid and can cause skin and respiratory irritation, as well as allergic skin reactions.[8][13]

| Hazard Classification | Precautionary Measures |

| H227: Combustible liquid.[8][13] | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[8][13] |

| H315: Causes skin irritation.[8][13] | P280: Wear protective gloves, protective clothing, eye protection, and face protection.[8][13] |

| H317: May cause an allergic skin reaction.[8][13] | P272: Contaminated work clothing should not be allowed out of the workplace.[14] |

| H335: May cause respiratory irritation.[8][13] | P261: Avoid breathing mist, vapors, or spray.[8][13] |

| H412: Harmful to aquatic life with long lasting effects.[8][14] | P273: Avoid release to the environment.[8][14] |

Storage and Stability: To prevent spontaneous polymerization, 2-EHA must be stored under air, not inert gas, as oxygen is required for the stabilizer (e.g., MEHQ) to function effectively.[4] The storage temperature should not exceed 35°C, and the product should be protected from direct sunlight and other sources of UV radiation.[4][13]

Experimental Protocol: Purity Determination by Gas Chromatography (GC)

Objective: To determine the purity of a this compound sample and quantify potential impurities such as residual 2-ethylhexanol or byproducts. This protocol is a self-validating system through the use of an internal standard.

Methodology:

-

Preparation of Internal Standard (IS) Stock Solution:

-

Accurately weigh approximately 1.0 g of a suitable internal standard (e.g., Dodecane) into a 100 mL volumetric flask.

-

Dilute to the mark with a high-purity solvent (e.g., acetone or hexane). Calculate the exact concentration in mg/mL. The choice of IS is critical; it must be a compound that is not present in the sample, is stable, and has a retention time that does not overlap with other components.

-

-

Preparation of Calibration Standards:

-

Prepare a series of at least five calibration standards by accurately weighing decreasing amounts of a 2-EHA reference standard into 10 mL volumetric flasks.

-

To each flask, add a precise volume (e.g., 1.0 mL) of the Internal Standard Stock Solution.

-

Dilute each flask to the mark with the chosen solvent. This creates a range of known 2-EHA concentrations against a constant IS concentration.

-

-

Preparation of Sample:

-

Accurately weigh approximately 0.5 g of the 2-EHA sample to be tested into a 10 mL volumetric flask.

-

Add the same precise volume (1.0 mL) of the Internal Standard Stock Solution.

-

Dilute to the mark with the solvent.

-

-

Gas Chromatography (GC) Analysis:

-

Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar or mid-polarity capillary column (e.g., DB-5 or HP-5, 30 m x 0.25 mm x 0.25 µm).

-

GC Conditions (Typical):

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 240°C, hold for 5 minutes.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).

-

-

-

Data Analysis:

-

Inject the calibration standards and the prepared sample into the GC.

-

For each chromatogram, identify and integrate the peaks corresponding to 2-EHA and the internal standard.

-

Construct a calibration curve by plotting the ratio of the (2-EHA peak area / IS peak area) against the concentration of 2-EHA for the calibration standards.

-

Calculate the area ratio for the sample injection.

-

Using the calibration curve equation, determine the concentration of 2-EHA in the prepared sample solution.

-

Calculate the final purity of the original 2-EHA sample as a weight percentage.

-

Conclusion

This compound is a high-value industrial monomer whose importance is derived from its structural features—a polymerizable acrylate group and a flexible, hydrophobic 2-ethylhexyl chain. These features allow for the systematic design of copolymers with a broad spectrum of performance characteristics, from the aggressive tack of pressure-sensitive adhesives to the durable flexibility of high-performance coatings. A thorough understanding of its synthesis, polymerization behavior, and safe handling is paramount for its effective and responsible application in research and industry.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C11H20O2 | CID 7636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. gantrade.com [gantrade.com]

- 4. synthomer.com [synthomer.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound | Occupational Safety and Health Administration [osha.gov]

- 7. This compound | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]

- 8. download.basf.com [download.basf.com]

- 9. lgchemon.com [lgchemon.com]

- 10. epluschemical.com [epluschemical.com]

- 11. US6603036B2 - Process for the manufacture of this compound - Google Patents [patents.google.com]

- 12. epluschemical.com [epluschemical.com]

- 13. download.basf.com [download.basf.com]

- 14. chemicalbook.com [chemicalbook.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Ethylhexyl Acrylate (2-EHA) Monomer

Introduction: The Molecular Blueprint of a Versatile Monomer

2-Ethylhexyl acrylate (2-EHA) is a cornerstone monomer in the polymer industry, pivotal for synthesizing a vast array of materials, from pressure-sensitive adhesives and coatings to textiles and inks.[1][2] Its branched alkyl chain imparts desirable properties such as low-temperature flexibility, tackiness, and hydrophobicity to the resulting polymers. The precise molecular structure and purity of the 2-EHA monomer are critical determinants of the final polymer's performance characteristics. Consequently, rigorous analytical characterization is not merely a quality control step but a fundamental necessity for predictable and reproducible polymerization outcomes.

This guide provides an in-depth exploration of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—used to elucidate the structure and confirm the identity of 2-EHA. We will delve into the causality behind the spectral features, present field-proven experimental protocols, and interpret the resulting data, offering a comprehensive resource for researchers and development professionals.

Before proceeding, it is crucial to recognize that 2-EHA is a combustible liquid and can cause skin and respiratory irritation.[3][4][5] Always consult the Safety Data Sheet (SDS) and handle the monomer in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.[6][7]

Caption: Molecular Structure of this compound (C₁₁H₂₀O₂).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Map

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules like 2-EHA. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides a detailed map of the molecular framework, including connectivity and the chemical environment of each atom.

Proton (¹H) NMR Spectroscopy

Expertise & Causality: ¹H NMR provides a quantitative count and qualitative description of the different types of protons in a molecule. The chemical shift (δ) of a proton signal is dictated by its local electronic environment; electron-withdrawing groups (like the acrylate's ester oxygen) deshield nearby protons, shifting their signals downfield (to a higher ppm value). Spin-spin coupling between non-equivalent neighboring protons splits signals into characteristic multiplets, revealing which protons are adjacent to one another.

Data Interpretation for 2-EHA: The ¹H NMR spectrum of 2-EHA exhibits distinct signals corresponding to the vinylic protons of the acrylate group and the aliphatic protons of the 2-ethylhexyl chain.

-

Vinylic Protons (δ 5.8-6.4 ppm): The three protons on the carbon-carbon double bond are chemically distinct. They appear as a complex set of multiplets due to mutual coupling. The proton on the same carbon as the carbonyl group is typically the most downfield.

-

Ester Methylene Protons (-OCH₂-, δ ~4.0 ppm): These two protons are directly attached to the electron-withdrawing ester oxygen, causing a significant downfield shift. They appear as a doublet because they are coupled to the single adjacent methine proton.

-

Alkyl Methine Proton (-CH-, δ ~1.6 ppm): This single proton is further from the ester group and appears as a multiplet due to coupling with the adjacent methylene protons.

-

Alkyl Methylene Protons (-CH₂-, δ ~1.3-1.4 ppm): The four methylene groups in the chain overlap, creating a broad multiplet in the typical aliphatic region.

-

Alkyl Methyl Protons (-CH₃, δ ~0.9 ppm): The two terminal methyl groups are nearly equivalent and appear as a triplet or overlapping triplets due to coupling with their neighboring methylene groups.[8]

Quantitative ¹H NMR Data Summary

| Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Vinylic (=CH₂) | ~6.4, ~6.1, ~5.8 | dd, dd, dd | 3H |

| Ester Methylene (-OCH₂ -) | ~4.0 | d | 2H |

| Alkyl Methine (-CH -) | ~1.6 | m | 1H |

| Alkyl Methylene (-CH₂ -) | ~1.3 - 1.4 | m | 8H |

| Alkyl Methyl (-CH₃ ) | ~0.9 | t | 6H |

| (Note: dd = doublet of doublets, d = doublet, m = multiplet, t = triplet. Shifts are approximate and depend on the solvent.) |

Authoritative Protocol: ¹H NMR Spectrum Acquisition

This protocol ensures high-resolution data suitable for structural confirmation.

-

Sample Preparation: Accurately weigh 10-20 mg of 2-EHA monomer into a clean, dry vial.[9] Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃), which is chosen for its excellent solubilizing power and minimal spectral interference.[9][10] Ensure the monomer is fully dissolved.

-

Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter, which can degrade spectral resolution.[10] The final liquid height should be 4-5 cm.[9][11]

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Locking & Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[9] Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.[9]

-

Acquisition: Acquire the spectrum using standard parameters for ¹H NMR. A sufficient number of scans (typically 8-16) should be averaged to achieve a good signal-to-noise ratio.

Caption: Standard workflow for ¹H NMR analysis of 2-EHA.

Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Causality: ¹³C NMR spectroscopy detects the carbon nuclei, providing one signal for each unique carbon atom in the molecule.[12] Standard experiments are proton-decoupled, meaning all signals appear as sharp singlets, simplifying the spectrum. The chemical shift range for ¹³C is much wider than for ¹H, leading to excellent signal dispersion. Carbonyl carbons are highly deshielded and appear far downfield, while aliphatic carbons appear upfield.

Data Interpretation for 2-EHA: The ¹³C NMR spectrum provides a clear carbon count, confirming the 11 unique carbon atoms in the 2-EHA structure.

-

Carbonyl Carbon (C=O, δ ~166 ppm): The ester carbonyl carbon is the most deshielded and appears at the far downfield end of the spectrum.

-

Vinylic Carbons (=CH₂, =CH-, δ ~128-131 ppm): The two carbons of the double bond appear in the olefinic region.

-

Ester Methylene Carbon (-OCH₂-, δ ~67 ppm): The carbon bonded to the ester oxygen is shifted downfield relative to other aliphatic carbons.

-

Aliphatic Carbons (-CH-, -CH₂-, -CH₃, δ ~11-40 ppm): The remaining seven carbons of the 2-ethylhexyl group appear in the upfield region, with their specific shifts determined by their position relative to branching and the ester group.[13]

Quantitative ¹³C NMR Data Summary

| Assigned Carbon | Chemical Shift (δ, ppm) |

| Carbonyl (C =O) | ~166.3 |

| Vinylic (-O-C=C H-) | ~130.6 |

| Vinylic (=C H₂) | ~128.5 |

| Ester Methylene (-OC H₂-) | ~67.1 |

| Alkyl Methine (-C H-) | ~38.9 |

| Alkyl Methylene (-C H₂-) | ~30.5, ~28.9, ~23.8, ~23.0 |

| Alkyl Methyl (-C H₃) | ~14.1, ~11.0 |

| (Note: Data sourced from ChemicalBook.[13] Shifts are approximate.) |

Authoritative Protocol: ¹³C NMR Spectrum Acquisition

The protocol is similar to ¹H NMR, with key differences to account for the low natural abundance and sensitivity of the ¹³C nucleus.

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR. Use 20-50 mg of 2-EHA in 0.6-0.7 mL of deuterated solvent to maximize signal.[9]

-

Instrument Setup: Follow the same procedure for insertion, locking, and shimming as for ¹H NMR.

-

Acquisition: Use a standard proton-decoupled pulse sequence.[14] A significantly larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio. A relaxation delay between pulses is necessary to allow for accurate signal integration if quantitative data is desired.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies (stretching, bending). When infrared radiation matching a bond's vibrational frequency is passed through a sample, the energy is absorbed. An FTIR spectrum is a plot of this absorption versus wavenumber (cm⁻¹), creating a unique "fingerprint" for the molecule.

Data Interpretation for 2-EHA: The FTIR spectrum of 2-EHA is dominated by strong absorptions characteristic of an α,β-unsaturated ester.

-

C-H Stretching (2800-3100 cm⁻¹): This region shows absorptions for both sp²-hybridized C-H bonds of the vinyl group (typically >3000 cm⁻¹) and sp³-hybridized C-H bonds of the alkyl chain (typically <3000 cm⁻¹).[15]

-

Carbonyl (C=O) Stretching (~1727 cm⁻¹): A very strong, sharp peak appears in this region, which is the most prominent feature of the spectrum. This is the characteristic stretch for the ester carbonyl group.

-

Alkene (C=C) Stretching (~1637 cm⁻¹): A medium-intensity peak corresponding to the carbon-carbon double bond stretch confirms the presence of the acrylate moiety.[16]

-

C-O Stretching (1100-1300 cm⁻¹): Strong absorptions in this fingerprint region correspond to the C-O single bond stretches of the ester group.[15]

-

=C-H Bending (~985 cm⁻¹ and ~810 cm⁻¹): Out-of-plane bending vibrations (wags) of the vinyl C-H bonds give rise to characteristic bands in this region.

Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2860 | Strong | Aliphatic C-H Stretch |

| 1727 | Very Strong | Ester C=O Stretch |

| 1637 | Medium | Alkene C=C Stretch |

| 1460 | Medium | C-H Bend (Scissoring) |

| 1180 | Strong | Ester C-O Stretch |

| 810 | Medium | =C-H Bend (Out-of-plane) |

| (Note: Wavenumbers are approximate. Data sourced from multiple references.[15][16][17][18]) |

Authoritative Protocol: FTIR-ATR Spectrum Acquisition

Attenuated Total Reflectance (ATR) is the preferred method for liquid samples due to its simplicity and minimal sample preparation.[19]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Run a background scan in the empty instrument to measure the ambient atmosphere (H₂O, CO₂). This background spectrum will be automatically subtracted from the sample spectrum.[20]

-

Sample Application: Place a single drop of neat 2-EHA liquid directly onto the center of the ATR crystal. Just enough to cover the crystal surface is needed.[19]

-

Data Acquisition: Lower the ATR press to ensure good contact between the liquid sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce the final high-quality spectrum.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to prevent cross-contamination.[21]

Caption: Workflow for FTIR analysis of liquid 2-EHA using an ATR accessory.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

Expertise & Causality: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from a ground state to a higher energy state. This technique is sensitive to molecules containing chromophores, which are typically unsaturated systems or atoms with non-bonding electrons. In 2-EHA, the α,β-unsaturated carbonyl system (C=C-C=O) acts as a chromophore, undergoing a π → π* electronic transition upon absorption of UV radiation. According to the Beer-Lambert law, the amount of light absorbed is directly proportional to the concentration of the chromophore, making this a powerful quantitative tool.[22]